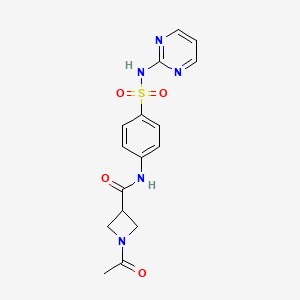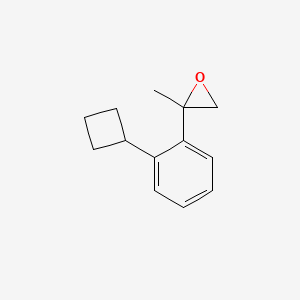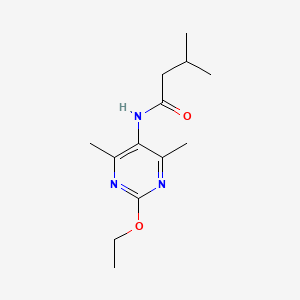
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as EDP-420, and it belongs to the class of pyrimidine-based drugs. EDP-420 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders.
Applications De Recherche Scientifique
Synthesis and Structural Studies
One study focused on the synthesis and structural assignment of isomeric N-methyl-7-deazaguanines, demonstrating the compound's inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism, highlighting its potential in therapeutic applications (Seela et al., 1984). Another research effort detailed the determination of TA-0201, a novel endothelin antagonist, in rat plasma and tissues using liquid chromatography tandem mass spectrometry, suggesting the compound's utility in pharmacokinetic studies (Ohashi et al., 1999).
Molecular Structure and Antioxidant Properties
Research on the synthesis of novel compounds such as 6-ethoxy-4-methylcoumarin has revealed insights into their chemical and biological properties. One study synthesized 6-ethoxy-4-methylcoumarin to investigate its chemical and biological properties, including its slight cytotoxic effect and antioxidant activity, indicating potential for drug development (Çelikezen et al., 2020).
Antifungal and Anticonvulsant Activities
Further research has been conducted on the antifungal effect of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, indicating significant antifungal activity against certain fungi types, showcasing the compound's potential in developing new antifungal agents (Jafar et al., 2017). Additionally, the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for their anticonvulsant agents, revealing moderate anticonvulsant activity in a pentylenetetrazole-induced seizures model in rats (Severina et al., 2020).
Propriétés
IUPAC Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-6-18-13-14-9(4)12(10(5)15-13)16-11(17)7-8(2)3/h8H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDSMENWPPQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)C)NC(=O)CC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


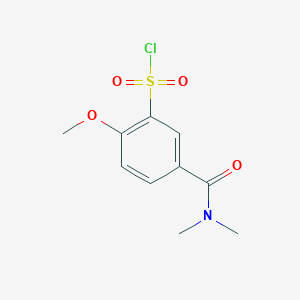
![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
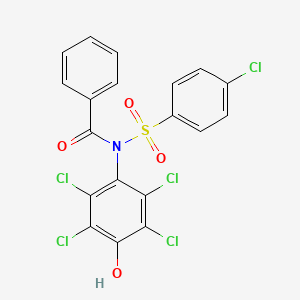

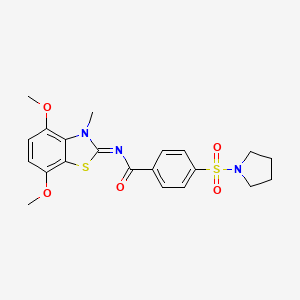
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

